molecular formula C22H22N4O3S B2700855 5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941243-57-8

5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No. B2700855
CAS RN: 941243-57-8
M. Wt: 422.5
InChI Key: ASEDIVBRGIXZRZ-UHFFFAOYSA-N
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Description

The compound “5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile” is a type of sulfonamide derivative . Sulfonamide derivatives have been the focus of significant attention due to their broad spectrum of biological activities . They are known to exhibit antimicrobial and anticancer activities .


Synthesis Analysis

The synthesis of similar compounds, such as 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides, has been reported . These compounds were obtained in moderate to good yields (51–84%) by refluxing chloroacetamide derivatives with arylamines .

Scientific Research Applications

Novel Synthetic Routes and Derivatives

A study by Lemaire et al. (2015) introduces a method starting from a 5-amino-2-phenyloxazole-4-carbonitrile building block to synthesize a range of molecules in one or two steps, indicating the compound's utility in generating diverse molecular structures potentially useful in various research applications. The adaptability of synthetic procedures to enhance stability highlights its relevance in medicinal chemistry and drug design (Lemaire et al., 2015).

Antimicrobial and Anti-inflammatory Properties

Research by Al-Omar et al. (2010) explores the synthesis of derivatives related to the compound of interest, showing significant in vitro activities against a panel of bacteria and the yeast-like fungus Candida albicans. Some derivatives demonstrated good or moderate activities, especially against Gram-positive bacteria. Moreover, their in vivo anti-inflammatory activities were determined, with several compounds showing dose-dependent effectiveness, suggesting potential therapeutic applications (Al-Omar et al., 2010).

Contributions to Heterocyclic Chemistry

Khalid et al. (2016) describe the synthesis of N-substituted derivatives of a compound with a 1,3,4-oxadiazol-2-ylthio motif, showcasing the compound's role in the development of new heterocyclic compounds with possible biological activities. The research underscores the importance of this chemical structure in expanding the repertoire of molecules with potential antimicrobial properties (Khalid et al., 2016).

Molecular Docking Studies

A study by Karayel (2021) involves detailed analyses of derivatives, including molecular docking studies, to understand their mechanism behind anti-cancer properties. It illustrates the computational approach in evaluating the biological activities of synthesized compounds, potentially guiding the design of novel therapeutics with enhanced efficacy against cancer (Karayel, 2021).

Design and Synthesis for Specific Receptor Agonism

Sonda et al. (2003) delve into the design and synthesis of derivatives acting as serotonin 4 receptor agonists, highlighting the compound's applicability in discovering new therapeutic agents. Their work emphasizes the strategic modifications to improve oral bioavailability, demonstrating the compound's potential in drug development processes (Sonda et al., 2003).

properties

IUPAC Name

5-(benzylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c23-15-20-22(24-16-17-7-3-1-4-8-17)29-21(25-20)18-9-11-19(12-10-18)30(27,28)26-13-5-2-6-14-26/h1,3-4,7-12,24H,2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEDIVBRGIXZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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